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molecular formula C10H9FO4 B8637668 5-Fluoro-2,2-dimethyl-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 158822-35-6

5-Fluoro-2,2-dimethyl-2H-1,3-benzodioxole-4-carboxylic acid

Cat. No. B8637668
M. Wt: 212.17 g/mol
InChI Key: AAFGBFUKMQDHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05346881

Procedure details

In a flask were placed 29.3 g (0.174 mole) of 2,2-dimethyl-5-fluoro-1,3-benzodioxole and 200 mL of dry tetrahydrofuran, and the resulting solution was cooled to -78° C. To this solution was added dropwise 66.4 mL (0.166 mole) of a 2.5 M solution of n-butyllithium in hexanes. This mixture was stirred at -78° C. for one hour after which a carbon dioxide atmosphere was placed above the reaction mixture. The temperature was allowed to warm to ambient conditions during a 16 hour period while maintaining the carbon dioxide atmosphere. At the conclusion of this period the solvent was evaporated under reduced pressure, and diethyl ether was added to the residue. This mixture was extracted with water, and the water extract was in turn extracted with diethyl ether. The aqueous phase was separated and acidified with hydrochloric acid. The acidified mixture was then extracted with methylene chloride. The methylene chloride extract was washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure, leaving 19 g of 2,2-dimethyl-5-fluoro-1,3-benzodioxol-4-ylcarboxylic acid as the residue. The NMR spectrum was consistent with the proposed structure.
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[O:6][C:5]2[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:4]=2[O:3]1.C([Li])CCC.[C:18](=[O:20])=[O:19]>O1CCCC1>[CH3:1][C:2]1([CH3:12])[O:6][C:5]2[CH:7]=[CH:8][C:9]([F:11])=[C:10]([C:18]([OH:20])=[O:19])[C:4]=2[O:3]1

Inputs

Step One
Name
Quantity
29.3 g
Type
reactant
Smiles
CC1(OC2=C(O1)C=CC(=C2)F)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient conditions during a 16 hour period
Duration
16 h
CUSTOM
Type
CUSTOM
Details
At the conclusion of this period the solvent was evaporated under reduced pressure, and diethyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with water
EXTRACTION
Type
EXTRACTION
Details
the water extract
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was then extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(O1)C=CC(=C2C(=O)O)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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